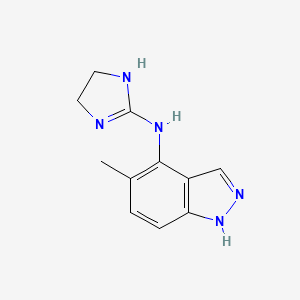
N-(4,5-Dihydro-1H-imidazol-2-yl)-5-methyl-1H-indazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,5-Dihydro-1H-imidazol-2-yl)-5-methyl-1H-indazol-4-amine is a compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their versatile biological and pharmacological activities, making them significant in various fields such as medicine, synthetic chemistry, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4,5-Dihydro-1H-imidazol-2-yl)-5-methyl-1H-indazol-4-amine typically involves multicomponent reactions. Common methods include condensation, ring cyclization, and oxidation conversion. Catalysts and diverse conditions are often employed to optimize synthetic efficiency .
Industrial Production Methods: Industrial production methods for imidazole derivatives often involve the use of green chemistry and organometallic catalysis. These methods aim to enhance the efficiency and sustainability of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: N-(4,5-Dihydro-1H-imidazol-2-yl)-5-methyl-1H-indazol-4-amine undergoes various types of reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to achieve desired properties and functionalities .
Common Reagents and Conditions: Common reagents used in these reactions include ammonium acetate, aldehydes, and anilines. The reactions are often conducted under solvent-based conditions or using efficient green methods .
Major Products Formed: The major products formed from these reactions include substituted imidazoles, which have significant biological and pharmacological activities .
Aplicaciones Científicas De Investigación
N-(4,5-Dihydro-1H-imidazol-2-yl)-5-methyl-1H-indazol-4-amine has a wide range of scientific research applications. It is used in the synthesis of biologically active molecules, such as anticancer, anti-inflammatory, antimicrobial, and antiviral drugs. The compound also finds applications in the development of enzyme inhibitors and selective plant growth regulators .
Mecanismo De Acción
The mechanism of action of N-(4,5-Dihydro-1H-imidazol-2-yl)-5-methyl-1H-indazol-4-amine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, thereby modulating their activity. This interaction is crucial for its biological and pharmacological effects .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to N-(4,5-Dihydro-1H-imidazol-2-yl)-5-methyl-1H-indazol-4-amine include other imidazole derivatives such as 1-benzyl-2-aryl-1H-benzo[d]imidazole and N-(4,5-Dihydro-1H-imidazol-2-yl)-6-quinoxalinamine .
Uniqueness: What sets this compound apart is its unique structure, which imparts specific biological activities and pharmacological properties. This uniqueness makes it a valuable compound in various scientific research applications .
Propiedades
Número CAS |
54768-42-2 |
|---|---|
Fórmula molecular |
C11H13N5 |
Peso molecular |
215.25 g/mol |
Nombre IUPAC |
N-(4,5-dihydro-1H-imidazol-2-yl)-5-methyl-1H-indazol-4-amine |
InChI |
InChI=1S/C11H13N5/c1-7-2-3-9-8(6-14-16-9)10(7)15-11-12-4-5-13-11/h2-3,6H,4-5H2,1H3,(H,14,16)(H2,12,13,15) |
Clave InChI |
UXIRCKONXLQBFH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(C=C1)NN=C2)NC3=NCCN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


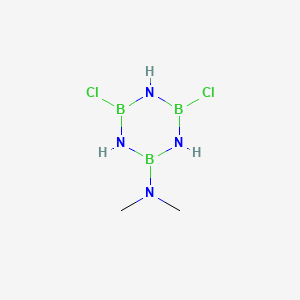
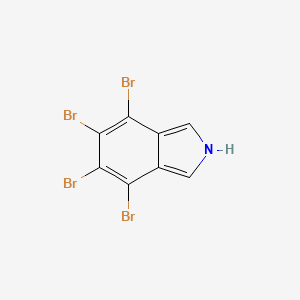
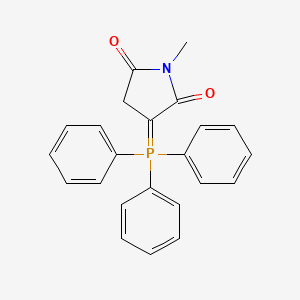
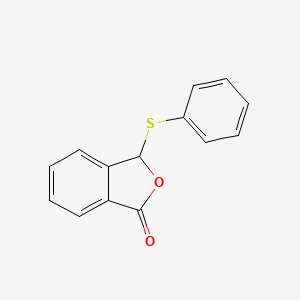
![S-[(4-Chlorophenyl)methyl]-L-cysteine](/img/structure/B14647430.png)
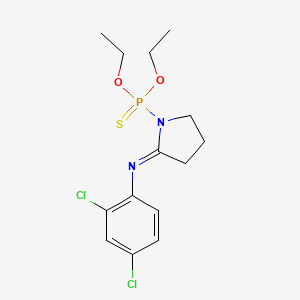
![5-Phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(3H,5H)-dione](/img/structure/B14647451.png)
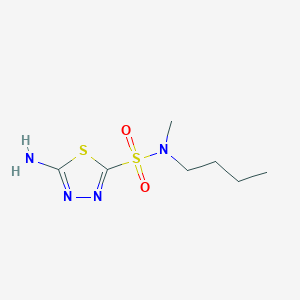
![2-Methyl-2-[3-(2-methyloxiran-2-yl)propyl]-1,3-dioxolane](/img/structure/B14647466.png)
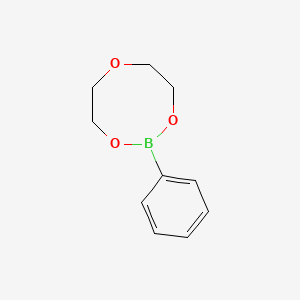
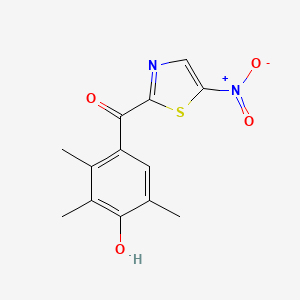

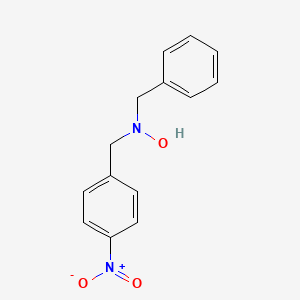
-lambda~5~-phosphane](/img/structure/B14647497.png)
